molecular formula CH2Cl2OS B13253799 Chloromethanesulfinyl chloride CAS No. 36963-28-7

Chloromethanesulfinyl chloride

Cat. No.: B13253799
CAS No.: 36963-28-7
M. Wt: 133.00 g/mol
InChI Key: HNWFBZCOPDCZBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethanesulfinyl chloride can be synthesized through various methods. One common method involves the reaction of sodium sulfinate with chloromethyl chloroformate under controlled conditions . Another method includes the oxidation of chloromethyl sulfide using oxidizing agents like hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

In industrial settings, this compound is typically produced by the chlorination of methanesulfonyl chloride. This process involves the reaction of methanesulfonyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride .

Chemical Reactions Analysis

Types of Reactions

Chloromethanesulfinyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of chloromethanesulfinyl chloride involves its reactivity with nucleophiles. It acts as an electrophile, reacting with nucleophilic groups such as amines, alcohols, and thiols. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic . The compound can also undergo oxidation and reduction reactions, leading to the formation of various products .

Comparison with Similar Compounds

Chloromethanesulfinyl chloride can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its dual reactivity as both a sulfonyl chloride and a chloromethyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

chloromethanesulfinyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2OS/c2-1-5(3)4/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWFBZCOPDCZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021996
Record name Methanesulfinyl chloride, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36963-28-7
Record name Methanesulfinyl chloride, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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